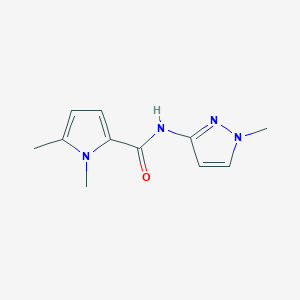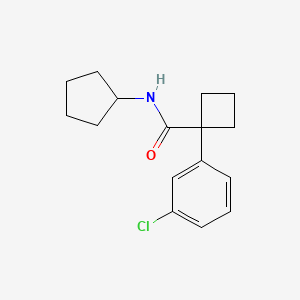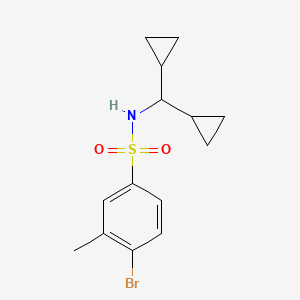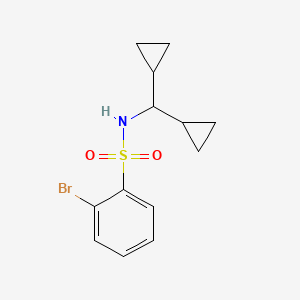
1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide, also known as DMP785, is a synthetic compound that has gained significant attention in the field of neuroscience research due to its potential as a selective modulator of the GABA-A receptor.
Mechanism of Action
1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide selectively binds to the benzodiazepine site on the GABA-A receptor, enhancing the binding of GABA to the receptor and increasing the activity of the receptor. This leads to an increase in chloride ion influx into the neuron, hyperpolarizing the cell and decreasing its excitability.
Biochemical and Physiological Effects
1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide has been shown to have anxiolytic and anticonvulsant effects in animal models, as well as reducing drug-seeking behavior. It has also been shown to enhance learning and memory in animal models. However, 1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide has been found to have limited effects on motor coordination and muscle relaxation, which are common side effects of benzodiazepines.
Advantages and Limitations for Lab Experiments
1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide has several advantages for lab experiments, including its high selectivity for the benzodiazepine site on the GABA-A receptor, its ability to enhance GABAergic transmission in the hippocampus and cortex, and its potential in treating drug addiction. However, 1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide has limitations, including its limited effects on motor coordination and muscle relaxation, and its potential for abuse and addiction.
Future Directions
Future research on 1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide could focus on its potential in treating anxiety disorders, epilepsy, and drug addiction. Additionally, further studies could investigate the long-term effects of 1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide on cognitive function and behavior, as well as its potential for abuse and addiction. Other future directions could include the development of new compounds based on the structure of 1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide, as well as the investigation of the mechanism of action of 1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide on the GABA-A receptor.
Synthesis Methods
1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide is synthesized through a multistep process involving the reaction of 2,5-dimethylpyrrole with 3-chloro-1-methylpyrazole, followed by the addition of 2-cyanoethyl-N,N-diisopropylchloroacetamide, and finally the substitution of the chloro group with an amide group using ammonia. The resulting compound is purified through column chromatography to obtain pure 1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide.
Scientific Research Applications
1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide has been extensively studied for its potential as a selective modulator of the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. It has been shown to enhance GABAergic transmission in the hippocampus and cortex, leading to anxiolytic and anticonvulsant effects. 1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide has also been studied for its potential in treating drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
properties
IUPAC Name |
1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-8-4-5-9(15(8)3)11(16)12-10-6-7-14(2)13-10/h4-7H,1-3H3,(H,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHLOCVZMBZOTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C(=O)NC2=NN(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,2-Benzoxazol-3-yl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone](/img/structure/B7538400.png)
![1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea](/img/structure/B7538404.png)

![N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B7538413.png)

![N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-methyl-2-(phenoxymethyl)benzamide](/img/structure/B7538435.png)
![2-chloro-N-methyl-5-methylsulfanyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide](/img/structure/B7538449.png)

![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B7538461.png)

![1-Methylspiro[piperidine-4,2'(1'H)-quinazoline]-4'(3'H)-one](/img/structure/B7538474.png)


![[1-(4-Bromophenyl)cyclopropyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B7538487.png)